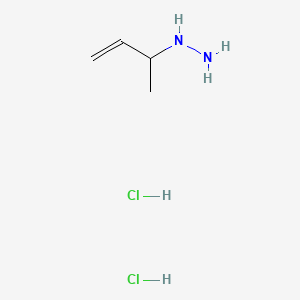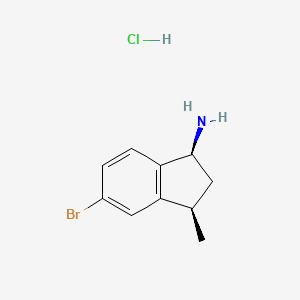
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom, a methyl group, and an amine group on an indene scaffold, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves the following steps:
Bromination: The starting material, 3-methyl-2,3-dihydro-1H-indene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amine group at the 1-position.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
化学反应分析
Types of Reactions
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted products with different functional groups replacing the bromine atom.
科学研究应用
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
Uniqueness
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific substitution pattern on the indene scaffold. The presence of both a bromine atom and an amine group in a cis configuration provides distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H13BrClN |
|---|---|
分子量 |
262.57 g/mol |
IUPAC 名称 |
(1S,3R)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-4-10(12)8-3-2-7(11)5-9(6)8;/h2-3,5-6,10H,4,12H2,1H3;1H/t6-,10+;/m1./s1 |
InChI 键 |
AEJYRJGDXHSWQS-SXNOSCCBSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](C2=C1C=C(C=C2)Br)N.Cl |
规范 SMILES |
CC1CC(C2=C1C=C(C=C2)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


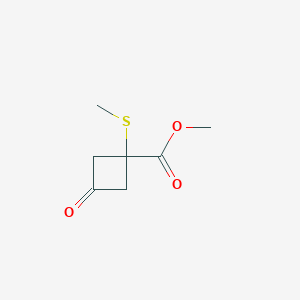

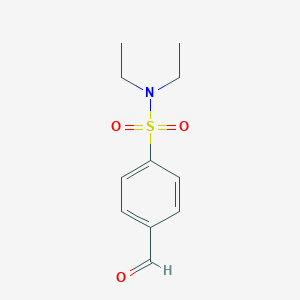

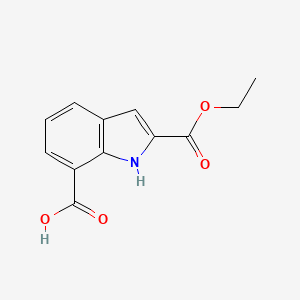
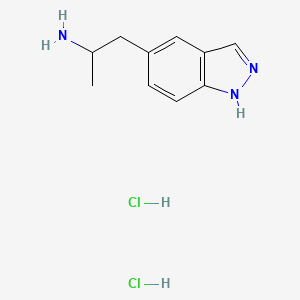
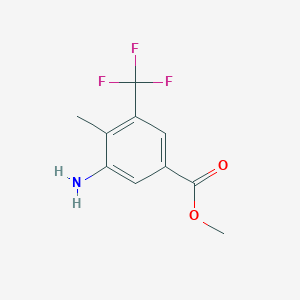
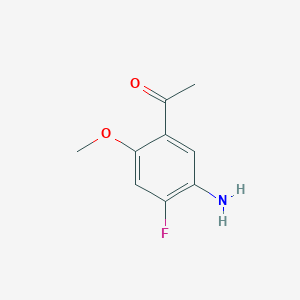
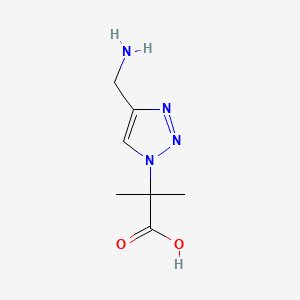
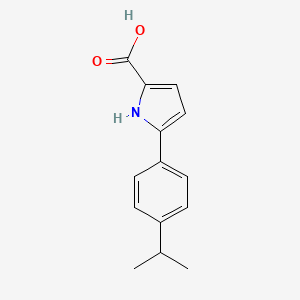
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
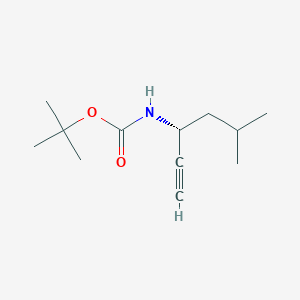
![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
